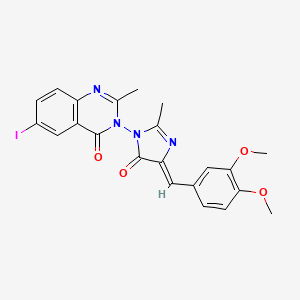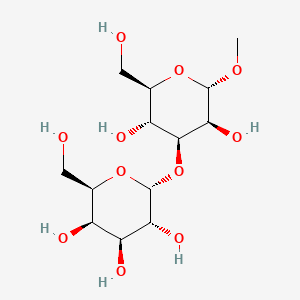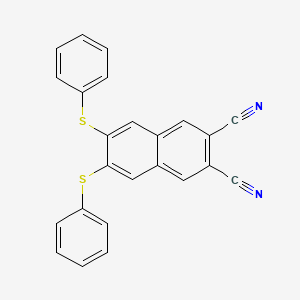![molecular formula C14H17NO2S B14294441 {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile CAS No. 127661-41-0](/img/structure/B14294441.png)
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile is an organic compound with a complex structure that includes a hydroxy group, a phenylsulfanyl group, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenylsulfanyl-substituted oxane with acetonitrile under controlled conditions. The reaction conditions often include the use of a base to deprotonate the hydroxy group, facilitating the nucleophilic attack on the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-Hydroxy-6-[(methylsulfanyl)methyl]oxan-4-yl}acetonitrile: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetate: Similar structure but with an acetate group instead of an acetonitrile group.
Uniqueness
The presence of the phenylsulfanyl group in {2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can enhance the compound’s biological activity and specificity compared to similar compounds.
Propriétés
Numéro CAS |
127661-41-0 |
|---|---|
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
2-[2-hydroxy-6-(phenylsulfanylmethyl)oxan-4-yl]acetonitrile |
InChI |
InChI=1S/C14H17NO2S/c15-7-6-11-8-12(17-14(16)9-11)10-18-13-4-2-1-3-5-13/h1-5,11-12,14,16H,6,8-10H2 |
Clé InChI |
YLRBLVMGIWFNHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(OC1CSC2=CC=CC=C2)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)




![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)



![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)


